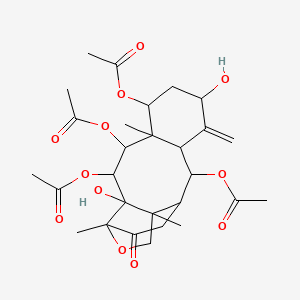

Decinnamoyltaxagifine

Beschreibung

Eigenschaften

IUPAC Name |

(3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUTVRWRWMCUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decinnamoyltaxagifine: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Decinnamoyltaxagifine is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent anticancer properties. Isolated from Taxus chinensis var. mairei, this molecule shares a structural scaffold with the highly successful chemotherapeutic agent Paclitaxel (Taxol).[1] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, and exploring its potential biological activities and mechanisms of action based on the established knowledge of related taxane compounds. The document details relevant experimental protocols for investigating its cytotoxic effects and impact on microtubule dynamics. Furthermore, it visualizes a probable signaling pathway for taxane-induced apoptosis and a general experimental workflow for its characterization. While specific experimental data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers aiming to investigate its therapeutic potential.

Chemical and Physical Properties

This compound is a complex diterpenoid with the chemical formula C₂₈H₃₈O₁₂ and a molecular weight of 566.59 g/mol .[1][2] Its structural identification is typically confirmed using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[3] Key physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 130394-69-3 | [1] |

| Molecular Formula | C₂₈H₃₈O₁₂ | [1][2] |

| Molecular Weight | 566.59 g/mol | [1][2] |

| Predicted Boiling Point | 635.4 ± 55.0 °C | [1] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 11.77 ± 0.70 | [1] |

Biological Activity and Potential Mechanism of Action

While specific studies detailing the biological activity of this compound are not widely available, its structural similarity to other taxanes, such as Paclitaxel, strongly suggests a similar mechanism of action. Taxanes are known to function as microtubule-stabilizing agents, which disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2] It is hypothesized that this compound may also exhibit cytotoxic effects against cancer cells by interfering with microtubule function.[2]

Cytotoxicity

Quantitative data on the cytotoxic effects of this compound, such as IC50 values against various cancer cell lines, are not readily found in the public domain. For context, Table 2 presents the IC50 values of the related taxane, Paclitaxel, against several human tumor cell lines. It is plausible that this compound would exhibit activity in a similar nanomolar range.

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |

| A549 | Lung Carcinoma | 5.0 |

| HeLa | Cervical Carcinoma | 4.0 |

| MCF7 | Breast Adenocarcinoma | 2.5 |

| OVCAR-3 | Ovarian Adenocarcinoma | 7.5 |

| HT-29 | Colon Adenocarcinoma | 6.0 |

| PANC-1 | Pancreatic Carcinoma | 7.0 |

| PC-3 | Prostate Adenocarcinoma | 3.5 |

| U-87 MG | Glioblastoma | 5.5 |

| Note: The IC50 values for Paclitaxel are approximate and can vary depending on the experimental conditions.[4] |

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Human cancer cell line of choice (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

Guanosine-5'-triphosphate (GTP)

-

This compound (dissolved in DMSO)

-

Paclitaxel (positive control)

-

Nocodazole (negative control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in G-PEM buffer with 1 mM GTP.

-

Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells with Paclitaxel, Nocodazole, and DMSO (vehicle control).

-

Initiate the polymerization by adding the tubulin/GTP mixture to the wells.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves.[6][7] An increase in absorbance indicates microtubule polymerization.

Signaling Pathways and Experimental Workflows

Postulated Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for apoptosis induced by a taxane-like compound such as this compound, which involves the stabilization of microtubules, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.

Caption: Postulated apoptotic pathway induced by this compound.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive biological characterization of this compound.

Caption: Experimental workflow for this compound characterization.

Synthesis and Future Directions

Conclusion

This compound represents a promising, yet underexplored, member of the taxane family of natural products. Based on its structural characteristics, it is likely to exhibit potent anticancer activity through the stabilization of microtubules, leading to mitotic arrest and apoptosis. This technical guide provides a framework for initiating and advancing the research and development of this compound as a potential therapeutic agent. The detailed experimental protocols and workflow diagrams offer a practical starting point for its comprehensive evaluation. Further investigation is warranted to fully uncover the therapeutic potential of this natural compound.

References

- 1. This compound CAS#: 130394-69-3 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 130394-69-3 | this compound [phytopurify.com]

- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. abscience.com.tw [abscience.com.tw]

An In-depth Technical Guide to the Natural Sources of Decinnamoyltaxagifine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a member of the taxoid family, a group of diterpenoids that have garnered significant attention in the pharmaceutical industry due to the potent anti-cancer activity of prominent members like paclitaxel (Taxol®). As the search for novel therapeutic agents and precursors for semi-synthesis continues, understanding the natural sources and biosynthesis of less abundant taxoids like this compound is of paramount importance. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its occurrence, and relevant experimental protocols for its study.

Natural Sources of this compound

This compound has been identified as a natural constituent in several species of the genus Taxus, commonly known as yew trees. The primary sources identified in the scientific literature are:

-

Taxus chinensis : This species, commonly known as the Chinese yew, has been reported to contain this compound. It is worth noting that in some literature, Taxus yunnanensis is mentioned, which is often considered a variety of or synonymous with Taxus chinensis.

-

Taxus x media : This hybrid yew, a cross between Taxus baccata and Taxus cuspidata, is also a known source of this compound. The needles of Taxus x media have been reported to contain this compound[1].

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound. While numerous studies have focused on quantifying the major taxoids such as paclitaxel, 10-deacetylbaccatin III, and baccatin III in various Taxus species, specific quantitative data for this compound remains largely unavailable. Its presence is typically noted qualitatively as a constituent of the taxoid profile.

The following table summarizes the identified natural sources of this compound. The lack of quantitative data is a notable limitation in the current body of research.

| Plant Species | Plant Part | Quantitative Data |

| Taxus chinensis | Not specified in detail | Presence reported, but no quantitative data available in the reviewed literature. |

| Taxus x media | Needles | Presence reported, but no quantitative data available in the reviewed literature[1]. |

Biosynthesis of this compound

The biosynthesis of taxoids is a complex pathway that originates from the general isoprenoid pathway. While the complete biosynthetic pathway to every individual taxoid is not fully elucidated, the central steps are well-established. This compound, as a taxoid, is synthesized through this general pathway.

The following diagram illustrates a generalized biosynthetic pathway for taxoids, indicating the likely stage at which this compound precursors are formed. The biosynthesis begins with geranylgeranyl diphosphate (GGPP) and proceeds through a series of cyclization, hydroxylation, and acylation steps. This compound is a derivative of taxagifine, which itself is a modified taxane core. The removal of the cinnamoyl group is a key characteristic of this molecule.

Caption: Generalized biosynthetic pathway of taxoids leading to this compound.

Experimental Protocols

Due to the lack of a specific, detailed experimental protocol for the isolation and identification of this compound in the reviewed literature, a general methodology for the extraction and purification of taxoids from Taxus species is presented below. This protocol can be adapted and optimized for the targeted isolation of this compound.

General Workflow for Taxoid Extraction and Isolation

The following diagram outlines a typical workflow for the extraction and isolation of taxoids from Taxus plant material.

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation:

-

Collect fresh plant material (e.g., needles of Taxus x media).

-

Air-dry the material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and filter them through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Preliminary Purification (Liquid-Liquid Partitioning):

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the taxoid content in each fraction using Thin Layer Chromatography (TLC). This compound is expected to be in the more polar fractions (e.g., ethyl acetate).

-

Concentrate the fraction containing the target compound.

4. Chromatographic Separation:

-

Silica Gel Column Chromatography:

-

Subject the enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by TLC. Pool the fractions containing compounds with similar Rf values to that expected for this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using preparative HPLC on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water or methanol and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

5. Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using analytical techniques:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

-

Conclusion

This compound is a naturally occurring taxoid found in Taxus chinensis and Taxus x media. While its presence has been confirmed, there is a notable absence of quantitative data regarding its concentration in these plant sources. The provided experimental protocols, adapted from general taxoid isolation procedures, offer a robust framework for researchers to pursue the targeted isolation and quantification of this compound. Further research is warranted to fully characterize the distribution and concentration of this compound in various Taxus species and to explore its potential biological activities and utility as a precursor for novel drug development. The elucidation of the specific enzymatic steps leading to its formation within the broader taxoid biosynthetic network also remains a key area for future investigation.

References

Biosynthesis of Decinnamoyltaxagifine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a member of the taxoid family of natural products, a class of diterpenoids produced by plants of the genus Taxus. This guide provides an in-depth exploration of the biosynthetic pathway of this compound, a close structural relative of the renowned anticancer drug paclitaxel (Taxol®). Understanding the intricate enzymatic steps leading to the synthesis of this and other taxoids is paramount for the advancement of metabolic engineering and synthetic biology approaches aimed at the sustainable production of these valuable pharmaceutical compounds. This document details the proposed biosynthetic route, summarizes key quantitative data for related enzymatic reactions, provides detailed experimental protocols for the characterization of the involved enzyme classes, and presents visual representations of the metabolic pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is embedded within the complex network of the paclitaxel biosynthetic pathway. The pathway commences with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which undergoes cyclization to form the characteristic taxane skeleton. A series of subsequent oxygenations and acylations, catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases, respectively, modify the taxane core.

While the precise enzymatic step leading to this compound has not been definitively elucidated, based on its chemical structure—lacking a cinnamoyl group at the C5 position when compared to its likely precursor, taxagifine—a final hydrolytic step is proposed. 5α-Decinnamoyltaxagifine has been isolated from Taxus chinensis, indicating that the biosynthetic machinery for its production exists within this species[1]. The proposed pathway initiates from the central taxoid intermediate, taxa-4(20),11(12)-dien-5α-ol.

The logical biosynthetic sequence leading to this compound is as follows:

-

Core Skeleton Formation: Geranylgeranyl diphosphate (GGPP) is cyclized by taxadiene synthase (TS) to yield taxa-4(5),11(12)-diene.

-

Hydroxylations and Acylations: A series of hydroxylations at various positions of the taxane ring are carried out by specific CYP450 enzymes. This is followed by acetylations at C5, C10, and other positions by various taxoid O-acetyltransferases (TATs). The formation of taxagifine involves multiple such steps.

-

Decinnamoylation (Proposed): The final step is the proposed removal of the cinnamoyl group from the C5 position of a taxagifine-like precursor. This reaction is likely catalyzed by a hydrolase or an esterase, yielding this compound. The specific enzyme responsible for this decinnamoylation remains to be identified and characterized.

dot digraph "Decinnamoyltaxagifine_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4"]; Taxadiene [label="Taxa-4(5),11(12)-diene", fillcolor="#F1F3F4"]; Taxadienol [label="Taxa-4(20),11(12)-dien-5α-ol", fillcolor="#F1F3F4"]; OxygenatedIntermediates [label="Multiple Oxygenated and\nAcetylated Intermediates", fillcolor="#F1F3F4"]; Taxagifine [label="Taxagifine (Proposed Precursor)", fillcolor="#FBBC05"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GGPP -> Taxadiene [label="Taxadiene Synthase (TS)", color="#4285F4"]; Taxadiene -> Taxadienol [label="Taxadiene 5α-hydroxylase\n(CYP725A4)", color="#EA4335"]; Taxadienol -> OxygenatedIntermediates [label="Multiple CYP450s &\nAcetyltransferases", color="#4285F4"]; OxygenatedIntermediates -> Taxagifine [label="Series of enzymatic steps", color="#4285F4"]; Taxagifine -> this compound [label="Decinnamoyltransferase (Proposed)\n(Hydrolase/Esterase)", style=dashed, color="#EA4335"]; }

Caption: Proposed biosynthetic pathway of this compound.Quantitative Data on Related Taxoid Biosynthetic Enzymes

While specific kinetic data for the enzymes directly leading to this compound are not available due to the uncharacterized final step, data from homologous enzymes in the paclitaxel pathway provide valuable insights into the efficiency of these reactions.

| Enzyme Class | Enzyme Name | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism |

| Diterpene Cyclase | Taxadiene Synthase (TS) | GGPP | 0.6 ± 0.1 | 0.03 | Taxus brevifolia |

| Cytochrome P450 | Taxadiene 5α-hydroxylase | Taxa-4(5),11(12)-diene | ~5 | N/A | Taxus cuspidata |

| Acetyltransferase | Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxadien-5α-ol | 7.3 ± 1.2 | 0.11 | Taxus cuspidata |

| Acetyltransferase | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 4.5 ± 0.5 | 0.04 | Taxus cuspidata |

Note: N/A indicates that the data is not available in the reviewed literature. Kinetic parameters for P450 enzymes are often challenging to determine with precision in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation and characterization of the this compound biosynthetic pathway.

Taxus Cell Culture for Taxoid Production

Objective: To establish and maintain Taxus cell suspension cultures for the production and isolation of taxoids, including this compound.

Materials:

-

Taxus chinensis needles or young stems

-

Callus induction medium (e.g., Gamborg’s B5 medium supplemented with 2,4-D, NAA, and kinetin)

-

Suspension culture medium (e.g., modified B5 or Woody Plant Medium)

-

Sterile water, ethanol (70%), and bleach solution (1-2% sodium hypochlorite)

-

Sterile petri dishes, flasks, and surgical tools

-

Shaking incubator

Protocol:

-

Explant Sterilization: Surface sterilize Taxus explants by washing with sterile water, followed by immersion in 70% ethanol for 1 minute, and then in bleach solution for 15-20 minutes. Rinse thoroughly with sterile water.

-

Callus Induction: Place the sterilized explants on solid callus induction medium in petri dishes. Incubate in the dark at 25°C. Subculture the developing callus every 3-4 weeks.

-

Initiation of Suspension Cultures: Transfer friable callus to liquid suspension culture medium in a flask. Place the flask on a rotary shaker at 110-125 rpm in the dark at 25°C[2].

-

Subculturing: Subculture the suspension cells every 1-2 weeks by transferring a portion of the culture to fresh medium.

-

Elicitation (Optional): To enhance taxoid production, elicitors such as methyl jasmonate can be added to the culture medium during the late exponential growth phase[3].

-

Harvesting: Harvest the cells and the medium separately by filtration or centrifugation for taxoid extraction.

dot digraph "Taxus_Cell_Culture_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Explant [label="Taxus Explant\n(Needles/Stems)", fillcolor="#F1F3F4"]; Sterilization [label="Surface Sterilization", fillcolor="#F1F3F4"]; Callus_Induction [label="Callus Induction\n(Solid Medium)", fillcolor="#F1F3F4"]; Suspension_Culture [label="Suspension Culture Initiation\n(Liquid Medium)", fillcolor="#FBBC05"]; Subculture [label="Subculturing & Growth", fillcolor="#FBBC05"]; Elicitation [label="Elicitation\n(e.g., Methyl Jasmonate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells & Medium", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Explant -> Sterilization [color="#4285F4"]; Sterilization -> Callus_Induction [color="#4285F4"]; Callus_Induction -> Suspension_Culture [color="#4285F4"]; Suspension_Culture -> Subculture [color="#4285F4"]; Subculture -> Elicitation [color="#EA4335"]; Elicitation -> Harvest [color="#34A853"]; Subculture -> Harvest [label=" (without elicitation)", style=dashed, color="#34A853"]; }

Caption: Workflow for Taxus cell culture and taxoid production.Heterologous Expression of Taxoid Biosynthetic Enzymes

Objective: To produce recombinant taxoid biosynthetic enzymes (e.g., CYP450s, acetyltransferases) in a heterologous host for functional characterization.

Materials:

-

Escherichia coli or Saccharomyces cerevisiae expression strains

-

Expression vector (e.g., pET series for E. coli, pYES series for yeast)

-

cDNA of the target enzyme

-

Restriction enzymes, T4 DNA ligase, and appropriate buffers

-

Competent cells

-

Growth media (e.g., LB for E. coli, YPD/SC for yeast)

-

Inducing agent (e.g., IPTG for E. coli, galactose for yeast)

Protocol:

-

Gene Cloning: Amplify the open reading frame of the target enzyme from Taxus cDNA and clone it into the chosen expression vector.

-

Transformation: Transform the expression construct into the appropriate host cells.

-

Expression: Grow the transformed cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8 for E. coli) and induce protein expression with the appropriate inducer.

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or enzymatic methods to release the recombinant protein.

-

Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography if necessary.

-

Verification: Confirm the identity and purity of the recombinant protein by SDS-PAGE and Western blotting.

Enzyme Assays for Taxoid Biosynthetic Enzymes

A. Cytochrome P450 Hydroxylase Assay

Objective: To determine the activity and substrate specificity of a recombinant CYP450 enzyme involved in taxoid hydroxylation.

Materials:

-

Purified recombinant CYP450 enzyme

-

Cytochrome P450 reductase (CPR)

-

NADPH

-

Taxoid substrate (e.g., taxadiene, taxadien-5α-ol) dissolved in a suitable solvent (e.g., acetone)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Ethyl acetate or other suitable organic solvent for extraction

-

HPLC-MS system for product analysis

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, CPR, the CYP450 enzyme, and the taxoid substrate.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Collect the organic phase, evaporate to dryness, and redissolve the residue in a suitable solvent for HPLC-MS analysis to identify and quantify the hydroxylated product.

B. Acetyl-CoA:Taxoid O-Acetyltransferase Assay

Objective: To measure the activity of an acetyltransferase that catalyzes the acetylation of a hydroxyl group on a taxoid intermediate.

Materials:

-

Purified recombinant acetyltransferase

-

Taxoid substrate with a free hydroxyl group

-

[¹⁴C]-Acetyl-CoA or unlabeled Acetyl-CoA

-

Reaction buffer (e.g., MOPS buffer, pH 7.25)

-

Scintillation cocktail and counter (for radiolabeled assay) or HPLC-MS system

Protocol:

-

Reaction Setup: Combine the reaction buffer, the taxoid substrate, and the purified enzyme in a reaction vessel.

-

Initiation: Start the reaction by adding Acetyl-CoA (radiolabeled or unlabeled).

-

Incubation: Incubate at a controlled temperature (e.g., 31°C) for a defined time.

-

Termination and Analysis:

-

Radiolabeled Assay: Stop the reaction and extract the acetylated product with an organic solvent. Measure the incorporation of the radiolabel into the product using a scintillation counter.

-

Non-radiolabeled Assay: Stop the reaction and analyze the formation of the acetylated product by HPLC-MS.

-

dot digraph "Enzyme_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Recombinant_Enzyme [label="Purified Recombinant Enzyme\n(CYP450 or Acetyltransferase)", fillcolor="#F1F3F4"]; Substrate_Cofactors [label="Substrate & Cofactors\n(e.g., Taxoid, NADPH, Acetyl-CoA)", fillcolor="#F1F3F4"]; Reaction_Incubation [label="Enzymatic Reaction\n(Controlled Temperature & Time)", fillcolor="#FBBC05"]; Reaction_Termination [label="Reaction Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Extraction [label="Product Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis\n(HPLC-MS or Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Recombinant_Enzyme -> Reaction_Incubation; Substrate_Cofactors -> Reaction_Incubation; Reaction_Incubation -> Reaction_Termination [color="#EA4335"]; Reaction_Termination -> Product_Extraction [color="#4285F4"]; Product_Extraction -> Analysis [color="#34A853"]; }

Caption: General workflow for in vitro enzyme assays.Quantitative Analysis of Taxoids by HPLC-MS

Objective: To identify and quantify this compound and other taxoids in extracts from Taxus cell cultures or enzyme assays.

Materials:

-

Taxoid extract

-

HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

C18 reversed-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile and water, often with formic acid)

-

Reference standards for known taxoids

Protocol:

-

Sample Preparation: Dissolve the dried taxoid extract in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm filter.

-

Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution program with acetonitrile and water to separate the different taxoids based on their polarity.

-

Mass Spectrometric Detection: Analyze the eluting compounds using the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

-

Data Analysis: Identify this compound by its retention time and mass-to-charge ratio (m/z) compared to a standard or by high-resolution mass spectrometry for formula prediction. Quantify the compound by comparing its peak area to a calibration curve generated with a known standard.

Conclusion

The biosynthesis of this compound represents a specific branch of the intricate taxoid metabolic network in Taxus species. While the complete pathway, particularly the final decinnamoylation step, requires further investigation to identify the responsible enzyme, the foundational knowledge of the broader paclitaxel pathway provides a robust framework for its study. The experimental protocols detailed in this guide offer a systematic approach for researchers to further elucidate this pathway, characterize its enzymes, and quantify its metabolites. Such research is crucial for developing novel biotechnological strategies for the production of this compound and other valuable taxoids, potentially leading to new therapeutic agents and more sustainable drug manufacturing processes.

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5019504A - Production of taxol or taxol-like compounds in cell culture - Google Patents [patents.google.com]

- 3. The kinetics of taxoid accumulation in cell suspension cultures of Taxus following elicitation with methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Decinnamoyltaxagifine: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and isolation of decinnamoyltaxagifine, a notable taxane diterpenoid. The following sections detail the experimental protocols, quantitative data, and structural elucidation of this compound, primarily based on the findings from the bark of Taxus chinensis var. mairei.

Discovery and Source Material

This compound is a naturally occurring taxane diterpenoid isolated from the bark of the Chinese yew, Taxus chinensis var. mairei. Its discovery is part of the broader effort to identify and characterize the vast array of taxoids present in this plant species, which is a significant source of anticancer compounds. The isolation and structural identification of this compound, along with several other taxanes, were detailed in a 2014 study by Su et al.[1]. This work highlighted the rich and diverse phytochemical profile of this particular yew species.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described by Su et al. (2014).[1]

Extraction

-

Preparation of Plant Material : The air-dried and powdered bark of Taxus chinensis var. mairei is the starting material.

-

Solvent Extraction : The powdered bark is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the efficient extraction of secondary metabolites.

-

Concentration : The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity. The taxoids, including this compound, are primarily found in the ethyl acetate fraction.

Isolation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica Gel Column Chromatography : The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved using preparative HPLC on a C18 column with a mobile phase of methanol and water. This step allows for the isolation of pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound.

| Parameter | Value | Reference |

| Starting Material | Dried and powdered bark of Taxus chinensis var. mairei | [1] |

| Extraction Solvent | 95% Ethanol | [1] |

| Final Purified Compound | This compound | [1] |

| Molecular Formula | C28H38O12 | |

| Molecular Weight | 566.59 g/mol | |

| CAS Number | 130394-69-3 |

Note: Specific yield data for this compound was not explicitly provided in the reviewed literature. Yields of taxanes from natural sources can vary significantly based on the age of the plant, geographical location, and the specific extraction and purification methods employed.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables present the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.62 | d | 6.8 |

| H-2 | 5.38 | d | 2.4 |

| H-3 | 3.85 | d | 6.8 |

| H-5 | 4.98 | dd | 9.6, 2.0 |

| H-6α | 2.58 | m | |

| H-6β | 1.85 | m | |

| H-7 | 4.45 | m | |

| H-9 | 5.88 | d | 10.4 |

| H-10 | 6.35 | d | 10.4 |

| H-13 | 4.90 | t | 8.0 |

| H-14α | 2.25 | m | |

| H-14β | 1.95 | m | |

| H-16 | 2.15 | s | |

| H-17 | 1.15 | s | |

| H-18 | 1.68 | s | |

| H-19 | 1.05 | s | |

| H-20α | 4.30 | d | 8.4 |

| H-20β | 4.18 | d | 8.4 |

| OAc-2 | 2.02 | s | |

| OAc-4 | 2.05 | s | |

| OAc-9 | 2.18 | s | |

| OAc-10 | 2.22 | s | |

| OAc-13 | 1.98 | s |

Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 79.2 |

| 2 | 75.1 |

| 3 | 46.5 |

| 4 | 81.1 |

| 5 | 76.5 |

| 6 | 35.8 |

| 7 | 72.8 |

| 8 | 58.2 |

| 9 | 75.9 |

| 10 | 76.3 |

| 11 | 134.2 |

| 12 | 142.1 |

| 13 | 70.5 |

| 14 | 38.2 |

| 15 | 43.1 |

| 16 | 26.8 |

| 17 | 14.8 |

| 18 | 10.9 |

| 19 | 21.0 |

| 20 | 76.8 |

| OAc-2 (C=O) | 170.5 |

| OAc-2 (CH₃) | 21.1 |

| OAc-4 (C=O) | 170.2 |

| OAc-4 (CH₃) | 21.3 |

| OAc-9 (C=O) | 169.8 |

| OAc-9 (CH₃) | 21.5 |

| OAc-10 (C=O) | 170.8 |

| OAc-10 (CH₃) | 20.8 |

| OAc-13 (C=O) | 171.2 |

| OAc-13 (CH₃) | 22.5 |

Data is representative and may vary slightly based on experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Taxus chinensis var. mairei.

Caption: Isolation workflow for this compound.

Chemical Structure of this compound

Caption: Structure of this compound.

References

Decinnamoyltaxagifine: An Obscure Taxoid with Underexplored Potential

For Immediate Release

Shanghai, China – November 19, 2025 – Decinnamoyltaxagifine, a complex diterpenoid natural product, remains a molecule of significant interest yet limited exploration within the scientific community. Despite its classification within the renowned taxane family of compounds, which includes the blockbuster anticancer drug paclitaxel, a comprehensive literature review reveals a notable scarcity of in-depth research into its biological activities and mechanism of action. This lack of detailed investigation presents both a challenge and an opportunity for researchers in natural product chemistry, pharmacology, and drug development.

First identified as a constituent of the Chinese yew tree, Taxus chinensis var. mairei, this compound possesses the characteristic taxane core structure that has proven to be a fertile ground for the discovery of potent therapeutic agents. Its basic chemical information, including its molecular formula (C28H38O12) and CAS number (130394-69-3), is well-documented in chemical databases.

However, a thorough review of published scientific literature, including peer-reviewed journals, patents, and chemical supplier datasheets, indicates a significant gap in the understanding of this particular taxoid. While general reviews of compounds isolated from Taxus chinensis allude to the potential cytotoxic and anticancer properties of its constituent taxoids, specific quantitative data for this compound, such as IC50 values against various cancer cell lines, are conspicuously absent.[1][2]

Crucially, the mechanism of action of this compound remains unelucidated. The broader class of taxanes is known to exert its anticancer effects primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, it is unknown if this compound shares this mechanism or if it possesses a novel mode of action. No studies detailing its interaction with tubulin or its effects on cellular signaling pathways have been found in the reviewed literature.

This dearth of information stands in contrast to the extensive research conducted on other taxoids, highlighting this compound as an understudied member of this important class of natural products. The lack of available data prevents the construction of a detailed technical guide complete with quantitative data, experimental methodologies, and mechanistic diagrams as originally intended.

The scientific community is thus presented with a clear opportunity. The structural complexity of this compound, coupled with the proven therapeutic track record of the taxane scaffold, suggests that this compound may hold untapped potential. Future research efforts should be directed towards:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Investigating its effects on microtubule dynamics and exploring potential alternative cellular targets and signaling pathways.

-

Development of Synthetic or Semi-Synthetic Routes: Establishing efficient and scalable methods for the production of this compound to enable further research and development.

The story of this compound is currently one of unrealized potential. It serves as a reminder that even within well-explored families of natural products, there exist members whose secrets are yet to be unlocked. Dedicated investigation into this obscure taxoid could yet yield valuable insights and potentially new therapeutic leads.

References

- 1. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical components and functions of <i>Taxus chinensis</i> extract - Journal of King Saud University - Science [jksus.org]

- 3. This compound CAS#: 130394-69-3 [amp.chemicalbook.com]

Preliminary Biological Activity of Decinnamoyltaxagifine: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the biological activity of Decinnamoyltaxagifine. Therefore, this document provides a generalized overview based on the known activities of structurally related taxane compounds. The experimental data, protocols, and signaling pathways presented herein are illustrative and intended to serve as a technical guide for potential future research.

Introduction

This compound is a diterpenoid belonging to the taxane family, a class of natural products isolated from plants of the Taxus genus. Taxanes, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®), are potent anticancer agents that have become mainstays in the treatment of various solid tumors, including ovarian, breast, and lung cancers. The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis. Given its structural classification as a taxane, it is hypothesized that this compound may exhibit similar biological activities. This guide outlines a potential framework for the preliminary investigation of its biological effects.

Hypothetical Biological Activity Data

The following tables present hypothetical data that could be generated from in vitro assays to characterize the biological activity of a novel taxane compound like this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.7 |

| HeLa | Cervical Adenocarcinoma | 12.5 |

| PC-3 | Prostate Adenocarcinoma | 45.1 |

| OVCAR-3 | Ovarian Carcinoma | 9.8 |

Table 2: Effect of this compound on Microtubule Polymerization

| Compound | Concentration (µM) | Polymerization Rate (OD/min) | Maximum Polymer Mass (OD) |

| Control (DMSO) | - | 0.008 | 0.25 |

| Paclitaxel | 10 | 0.025 | 0.45 |

| This compound | 1 | 0.012 | 0.30 |

| This compound | 5 | 0.018 | 0.38 |

| This compound | 10 | 0.023 | 0.43 |

Proposed Experimental Protocols

Detailed methodologies for key experiments to elucidate the biological activity of this compound are outlined below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, OVCAR-3) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) for 72 hours.

-

MTT Incubation: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) is prepared on ice.

-

Compound Addition: this compound, a positive control (paclitaxel), or a vehicle control (DMSO) is added to the reaction mixture.

-

Polymerization Induction: The reaction is initiated by incubating the mixture at 37°C in a temperature-controlled spectrophotometer or fluorometer.

-

Data Acquisition: The change in optical density at 340 nm (for turbidity) or fluorescence is monitored over time (e.g., every 30 seconds for 60 minutes).

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the resulting polymerization curves.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Visualizations of Potential Mechanisms

The following diagrams illustrate the hypothesized mechanism of action of this compound based on its structural similarity to other taxanes.

Caption: Hypothesized mechanism of action for this compound.

Caption: A generalized experimental workflow for screening a novel taxane.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its classification as a taxane provides a strong rationale for investigating its potential as an anticancer agent. The methodologies and hypothetical data presented in this guide offer a comprehensive framework for the preliminary in vitro evaluation of this compound. Future studies focusing on cytotoxicity, effects on microtubule dynamics, and induction of cell cycle arrest and apoptosis are warranted to elucidate the therapeutic potential of this compound.

Decinnamoyltaxagifine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Decinnamoyltaxagifine is a complex diterpenoid natural product. The foundational chemical information for this compound is summarized below.

| Identifier | Value |

| CAS Number | 130394-69-3 |

| Molecular Formula | C₂₈H₃₈O₁₂ |

Biological Context and Potential Therapeutic Relevance

This compound belongs to the taxoid family of compounds, which are prominently found in various species of the yew tree (Taxus)[1][2]. The most famous member of this family, Paclitaxel (Taxol), is a widely used chemotherapeutic agent[3]. Taxoids, in general, are known for their biological activities, which primarily stem from their ability to interact with microtubules, crucial components of the cellular cytoskeleton[1][2][4].

While specific in-depth research on the biological activity and mechanism of action of this compound is not extensively available in the public domain, its structural similarity to other well-studied taxoids suggests potential avenues of investigation. The broader class of taxoids has been the subject of numerous studies, revealing a range of biological effects.

General Experimental Approaches for Taxoid Evaluation

Given the limited specific data on this compound, this section outlines general experimental protocols commonly employed in the study of related taxoid compounds. These methodologies provide a framework for the potential investigation of this compound's biological properties.

Cytotoxicity Assays

A primary screening method for potential anti-cancer compounds involves assessing their toxicity towards cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., breast, ovarian, lung) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions. A vehicle control (solvent only) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Tubulin Polymerization Assay

This assay directly investigates the effect of a compound on the assembly of microtubules, a hallmark mechanism of action for many taxoids.

Protocol: In Vitro Tubulin Polymerization

-

Tubulin Preparation: Purified tubulin protein is obtained commercially or isolated from a biological source (e.g., bovine brain).

-

Reaction Mixture: The reaction is typically carried out in a temperature-controlled spectrophotometer. A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (at various concentrations) is prepared in a cuvette.

-

Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the change in absorbance at 340 nm over time.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a positive control (e.g., Paclitaxel) and a negative control (vehicle).

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related taxoids, the following diagram illustrates a logical workflow for investigating the potential biological impact of this compound.

References

- 1. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical components and functions of <i>Taxus chinensis</i> extract - Journal of King Saud University - Science [jksus.org]

- 4. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine, a member of the complex diterpenoid family of taxoids, emerged from early phytochemical investigations of Taxus species, the same genus that yielded the groundbreaking anticancer agent, paclitaxel (Taxol®). While not as extensively studied as its renowned relative, the initial research into this compound and related taxoids laid crucial groundwork for understanding the structure-activity relationships (SAR) within this important class of microtubule-targeting agents. This technical guide provides an in-depth look at the core aspects of the early research on this compound, focusing on its isolation, structural elucidation, and preliminary biological evaluation.

Core Data Summary

The early research on this compound primarily focused on its isolation and chemical characterization. While extensive quantitative biological data from this initial period is not widely published, its classification as a taxoid implies a mechanism of action related to microtubule stabilization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Plant Source | Reference |

| This compound | C₂₈H₃₈O₁₂ | 566.59 | Taxus chinensis | [1][2] |

| 2α-Deacetyl-5α-decinnamoyltaxagifine | C₂₆H₃₆O₁₁ | 524.57 | Taxus chinensis | [1][2] |

Experimental Protocols

The foundational research on this compound involved meticulous extraction and chromatographic techniques to isolate the compound from its natural source. The structural elucidation relied heavily on spectroscopic methods.

Isolation of this compound and Related Taxoids

The general procedure for isolating taxoids from Taxus species in the early research period followed a multi-step process:

-

Extraction: The dried and powdered plant material (e.g., needles, bark) was typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period.

-

Partitioning: The crude extract was then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This involved sequentially partitioning the extract against solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The taxoids, being moderately polar, would typically concentrate in the ethyl acetate or chloroform fractions.

-

Chromatography: The enriched fractions were then subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: This was the primary method for the initial separation of the complex mixture of taxoids. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, was employed.

-

Preparative Thin-Layer Chromatography (TLC): This technique was often used for the final purification of the isolated compounds.

-

High-Performance Liquid Chromatography (HPLC): As the technology became more accessible, reversed-phase HPLC was utilized for the final purification and to ensure the homogeneity of the isolated this compound.

-

Structure Elucidation

The determination of the intricate molecular structure of this compound was accomplished through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were pivotal in determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons, and thus piece together the complex ring system and the positions of the various functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the precise molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and acetate (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to identify the presence of any chromophores within the molecule.

Mandatory Visualizations

Logical Relationship in Taxoid Research

Caption: Logical workflow of early taxoid research.

Experimental Workflow for Taxoid Isolation and Identification

Caption: Experimental workflow for taxoid isolation.

Postulated Signaling Pathway Interference by Taxoids

Caption: Postulated microtubule-targeted cell cycle arrest.

References

Unveiling the Spectroscopic Signature of Decinnamoyltaxagifine: A Technical Guide

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Decinnamoyltaxagifine, a taxane diterpenoid isolated from Taxus species.

This compound, a complex natural product, has been the subject of phytochemical investigations to elucidate its intricate molecular architecture. The definitive structural determination relies on a combination of advanced spectroscopic techniques, primarily NMR and MS. This guide summarizes the key spectroscopic data, details the experimental protocols for their acquisition, and presents logical workflows for data interpretation.

Spectroscopic Data Presentation

The spectroscopic data for this compound, including ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation, are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants in the ¹H NMR spectrum reveal the connectivity of protons. A comprehensive review of taxane diterpenoids, including this compound, has been compiled, referencing the initial isolation and characterization from Taxus chinensis.[1][2] The initial structure elucidation and assignment of its ¹³C-NMR chemical shifts were reported in a 1990 study.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data from the original 1990 publication by Zhang et al. is required for this table. |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Data unavailable in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the typical methodologies employed for the NMR and MS analysis of taxane diterpenoids like this compound.

NMR Spectroscopy

High-resolution NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for protons.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR Spectroscopy: ¹³C NMR spectra, often proton-decoupled, are recorded to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, a suite of two-dimensional NMR experiments is employed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, revealing the connectivity of different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for the analysis of taxane diterpenoids.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is typically used to generate protonated molecules ([M+H]⁺) or other adducts in the gas phase with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured with high accuracy using a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing insights into the molecule's substructures.

Workflow and Pathway Diagrams

The logical flow of experiments and data analysis is critical for the successful structure elucidation of a complex natural product.

Caption: Workflow for the isolation and structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For definitive and detailed quantitative data, researchers are encouraged to consult the original peer-reviewed publications that first reported the isolation and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Decinnamoyltaxagifine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a minor taxane found in various species of the yew tree (Taxus), particularly Taxus chinensis. Like other taxanes, it is a structurally complex diterpenoid of significant interest to researchers in natural product chemistry and drug discovery. Its biological activities, while less studied than those of paclitaxel, may offer unique therapeutic potential. This document provides detailed protocols for the extraction of this compound from Taxus biomass and its subsequent purification, based on established methodologies for the isolation of minor taxanes.

Data Summary

The following table summarizes the expected yields and purity at various stages of the extraction and purification process. These values are representative and may vary depending on the specific biomass, extraction conditions, and chromatographic performance.

| Stage | Parameter | Typical Value | Notes |

| Extraction | Crude Extract Yield | 2-5% of dry biomass | Based on ethanol extraction of Taxus needles. |

| Liquid-Liquid Partitioning | Dichloromethane Fraction Yield | 0.5-1.5% of dry biomass | Enriches for non-polar to medium-polarity taxanes. |

| Silica Gel Chromatography | Taxane-Rich Fraction Yield | 0.1-0.3% of dry biomass | Removes highly polar and non-polar impurities. |

| Preparative HPLC | Purity of this compound | >95% | Final purity is dependent on column efficiency and gradient optimization. |

| Final Yield of Pure Compound | 0.001-0.005% of dry biomass | Typical for minor taxanes. |

Experimental Protocols

I. Extraction of Crude Taxanes from Taxus Biomass

This protocol describes the initial extraction of a crude taxane mixture from dried and ground Taxus needles.

Materials:

-

Dried and powdered needles of Taxus chinensis

-

95% Ethanol (EtOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Deionized water

-

Rotary evaporator

-

Large glass percolation column or extraction vessel

-

Filter paper

Procedure:

-

Macerate 1 kg of dried, powdered Taxus chinensis needles in 10 L of 95% ethanol at room temperature for 48 hours.

-

Filter the extract through a coarse filter paper to remove the solid biomass.

-

Repeat the extraction of the biomass two more times with 10 L of 95% ethanol each time.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Suspend the crude extract in 2 L of deionized water and perform a liquid-liquid partitioning by extracting four times with 2 L of dichloromethane.

-

Combine the dichloromethane fractions and wash with 1 L of deionized water to remove water-soluble impurities.

-

Dry the dichloromethane fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude taxane-containing extract.

-

To further remove non-polar impurities, dissolve the crude taxane extract in a minimal amount of methanol and precipitate non-polar compounds by adding an excess of hexane. Filter to recover the methanol-soluble fraction and evaporate the solvent.

II. Purification of this compound

This protocol details the multi-step chromatographic purification of this compound from the crude taxane extract.

A. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude taxane extract

-

Silica gel (200-300 mesh)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve the crude taxane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient might be:

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

Hexane:Ethyl Acetate (3:7)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1)

-

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by TLC.

-

Pool the fractions containing taxanes of intermediate polarity, which are expected to include this compound. Evaporate the solvent from the pooled fractions.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Taxane-rich fraction from silica gel chromatography

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm particle size)

Procedure:

-

Dissolve the taxane-rich fraction in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile in water).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the following conditions:

-

Column: C18 reverse-phase, 250 x 20 mm, 10 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 40% B, increase to 60% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 227 nm

-

-

Inject the sample onto the column and collect fractions corresponding to the peaks observed on the chromatogram.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the fractions containing pure this compound and evaporate the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the pure compound as a white powder.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Caption: Logic of the Multi-Step Chromatographic Purification.

Application Notes and Protocols for the Quantification of Decinnamoyltaxagifine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Decinnamoyltaxagifine, a taxane derivative, in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a complex diterpenoid belonging to the taxane family, which includes the important anticancer drug paclitaxel. Accurate and precise quantification of this compound is crucial for various stages of drug development, including discovery, formulation, and quality control. This document outlines protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

-

HPLC-DAD: A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

-

LC-MS/MS: A highly sensitive and selective method ideal for complex matrices and low concentration levels, such as those encountered in biological samples for pharmacokinetic studies.

The selection of the appropriate method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R2), FDA) to ensure data quality and reliability[1][2][3][4].

Table 1: HPLC-DAD Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is a general guideline for the extraction of this compound from plasma or serum samples prior to LC-MS/MS analysis. The goal of sample preparation is to remove interferences and enrich the analyte of interest[5][6][7].

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Internal Standard (IS) solution (e.g., a structurally similar taxane)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: To 500 µL of plasma/serum, add 50 µL of the internal standard solution. Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute this compound and the internal standard with 2 mL of acetonitrile.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

HPLC-DAD Quantification Protocol

This method is suitable for the analysis of this compound in bulk drug substances or pharmaceutical formulations.

Instrumentation and Conditions:

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)[8][9][10].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

DAD Wavelength: 227 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 to 500 µg/mL by diluting with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection[8].

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Quantification Protocol

This highly sensitive method is designed for the quantification of this compound in biological matrices like plasma or serum[11][12][13].

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-